molecular formula C20H16N4O6S B15035049 4-[3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B15035049
M. Wt: 440.4 g/mol
InChI Key: BFJZKGUURAWRPN-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a hydrazinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Hydrazone Formation: The benzodioxole aldehyde is reacted with hydrazine to form the hydrazone.

    Thioether Formation: The hydrazone is then reacted with a thiol to form the thioether linkage.

    Pyrrolidinone Formation: The thioether is reacted with maleic anhydride to form the pyrrolidinone ring.

    Benzoic Acid Attachment: Finally, the pyrrolidinone derivative is coupled with benzoic acid under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the hydrazinyl group.

    Reduction: Reduction reactions can target the imino groups, converting them to amines.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitrating agents.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include amines.

    Substitution: Products can vary widely depending on the electrophile used, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways. Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and hydrazinyl group can form specific interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 4-[(1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid
  • Benzoic acid, 4-[(1,3-benzodioxol-5-ylmethyl)amino]-, ethyl ester

Uniqueness: The presence of the pyrrolidinone ring and the thioether linkage in 4-3-({[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

4-[3-[(E)-N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c21-20(23-22-9-11-1-6-14-15(7-11)30-10-29-14)31-16-8-17(25)24(18(16)26)13-4-2-12(3-5-13)19(27)28/h1-7,9,16H,8,10H2,(H2,21,23)(H,27,28)/b22-9+

InChI Key

BFJZKGUURAWRPN-LSFURLLWSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)S/C(=N/N=C/C3=CC4=C(C=C3)OCO4)/N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NN=CC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.